molecular formula C25H28BrN3O12 B430271 [3,4,5-TRIS(ACETYLOXY)-6-{4-[(3-BROMO-4-METHOXYPHENYL)METHYL]-3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-2-YL}OXAN-2-YL]METHYL ACETATE

[3,4,5-TRIS(ACETYLOXY)-6-{4-[(3-BROMO-4-METHOXYPHENYL)METHYL]-3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-2-YL}OXAN-2-YL]METHYL ACETATE

Cat. No.: B430271
M. Wt: 642.4g/mol
InChI Key: QAIRZTMCRBBBNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“[3,4,5-TRIS(ACETYLOXY)-6-{4-[(3-BROMO-4-METHOXYPHENYL)METHYL]-3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-2-YL}OXAN-2-YL]METHYL ACETATE” is a complex organic compound that features multiple functional groups, including acetoxy, bromo, methoxy, and triazinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the tetrahydropyran ring, the introduction of the triazinyl group, and the acetylation of hydroxyl groups. Typical reaction conditions might include:

    Formation of the tetrahydropyran ring: This could involve an intramolecular cyclization reaction.

    Introduction of the triazinyl group: This might be achieved through a nucleophilic substitution reaction.

    Acetylation: This step would involve the reaction of hydroxyl groups with acetic anhydride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of such a complex compound would require optimization of each synthetic step to maximize yield and purity. This might involve the use of automated synthesis equipment and rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or bromo groups.

    Reduction: Reduction reactions could target the triazinyl group or the acetoxy groups.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents might include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride could be used.

    Substitution: Reagents such as halogens, nucleophiles, or electrophiles might be employed under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

This compound could have a range of scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or in drug discovery.

    Medicine: Investigation of its pharmacological properties and potential therapeutic uses.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. Potential mechanisms might include:

    Binding to enzymes or receptors: Inhibiting or activating their function.

    Interacting with nucleic acids: Affecting gene expression or replication.

    Modulating signaling pathways: Influencing cellular processes such as proliferation or apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-bis(acetyloxy)-2-[(acetyloxy)methyl]-6-(4-(3-chloro-4-methoxybenzyl)-3,5-dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)tetrahydro-2H-pyran-4-yl acetate
  • 3,5-bis(acetyloxy)-2-[(acetyloxy)methyl]-6-(4-(3-bromo-4-ethoxybenzyl)-3,5-dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)tetrahydro-2H-pyran-4-yl acetate

Uniqueness

The uniqueness of “[3,4,5-TRIS(ACETYLOXY)-6-{4-[(3-BROMO-4-METHOXYPHENYL)METHYL]-3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-2-YL}OXAN-2-YL]METHYL ACETATE” lies in its specific combination of functional groups, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C25H28BrN3O12

Molecular Weight

642.4g/mol

IUPAC Name

[3,4,5-triacetyloxy-6-[4-[(3-bromo-4-methoxyphenyl)methyl]-3,5-dioxo-1,2,4-triazin-2-yl]oxan-2-yl]methyl acetate

InChI

InChI=1S/C25H28BrN3O12/c1-12(30)37-11-19-21(38-13(2)31)22(39-14(3)32)23(40-15(4)33)24(41-19)29-25(35)28(20(34)9-27-29)10-16-6-7-18(36-5)17(26)8-16/h6-9,19,21-24H,10-11H2,1-5H3

InChI Key

QAIRZTMCRBBBNB-UHFFFAOYSA-N

SMILES

CC(=O)OCC1C(C(C(C(O1)N2C(=O)N(C(=O)C=N2)CC3=CC(=C(C=C3)OC)Br)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)N2C(=O)N(C(=O)C=N2)CC3=CC(=C(C=C3)OC)Br)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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